4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide
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Overview
Description
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide is a chemical compound that features a piperidine ring, a trifluoromethyl group, and a phenol group
Preparation Methods
The synthesis of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide typically involves multiple steps. One common synthetic route includes the reaction of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperidine ring can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine: This compound also contains a piperidine ring and a trifluoromethyl group but differs in the position of the trifluoromethyl group and the presence of a pyridine ring instead of a phenol group.
4-(Piperidin-4-yl)-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of a phenol group, which can lead to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15BrF3NO |
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Molecular Weight |
326.15 g/mol |
IUPAC Name |
4-piperidin-4-yl-3-(trifluoromethyl)phenol;hydrobromide |
InChI |
InChI=1S/C12H14F3NO.BrH/c13-12(14,15)11-7-9(17)1-2-10(11)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H |
InChI Key |
ZTZLLTISQLDSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)C(F)(F)F.Br |
Origin of Product |
United States |
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